molecular formula C20H20ClN3O3S B2850079 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251556-21-4

1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2850079
CAS No.: 1251556-21-4
M. Wt: 417.91
InChI Key: GTAZLRJKPLKTGL-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiadiazine core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the benzothiadiazine ring through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 3-chlorobenzyl and piperidinocarbonyl groups via nucleophilic substitution reactions.

    Industrial production: Large-scale synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

    Common reagents and conditions: Reactions may involve reagents such as halogens, acids, bases, and solvents like dichloromethane or ethanol. Conditions may include varying temperatures and reaction times.

    Major products: The products formed depend on the specific reaction and conditions used, but may include various substituted or functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications could be explored, including its use as a lead compound for drug development.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can be compared with other benzothiadiazine derivatives, such as:

    1-(4-chlorobenzyl)piperazine: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.

    Other benzothiadiazine derivatives: Compounds with variations in the substituents on the benzothiadiazine ring, which can affect their reactivity and applications.

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, potentially offering unique reactivity and applications in scientific research.

Biological Activity

Overview

The compound 1-[(3-chlorophenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione (commonly referred to as "compound X") is a member of the benzothiadiazine family, characterized by its complex structure and potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₁₈ClN₃O₃S
Molecular Weight393.88 g/mol
SolubilitySoluble in DMSO and DMF

The biological activity of compound X is primarily attributed to its interaction with various molecular targets involved in cell signaling and regulation. It has been noted for:

  • Inhibition of Protein Kinases : Compound X has shown inhibitory effects on cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs), which are crucial in cell cycle regulation and signal transduction pathways.
  • Antiproliferative Activity : In vitro studies indicate that derivatives of this compound can reduce cell proliferation in various cancer cell lines, suggesting potential anticancer properties .

Antimicrobial Activity

Compound X exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated:

  • Strong Activity Against :
    • Salmonella typhi
    • Bacillus subtilis
  • Moderate Activity Against other tested strains, indicating a broad spectrum of antimicrobial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to X have been reported to exhibit significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM, indicating potential use in treating neurodegenerative diseases like Alzheimer’s .
  • Urease Inhibition : The compound displayed strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Case Study 1: Anticancer Properties

In a study focused on the anticancer effects of benzothiadiazine derivatives, compound X was tested against several cancer cell lines. Results showed a significant reduction in cell viability with a dose-dependent response. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from the benzothiadiazine backbone were synthesized and tested for antimicrobial activity. Compound X exhibited superior activity compared to standard antibiotics against resistant bacterial strains, showcasing its potential as a lead compound for further development .

Properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c21-16-8-6-7-15(13-16)14-24-17-9-2-3-10-18(17)28(26,27)19(22-24)20(25)23-11-4-1-5-12-23/h2-3,6-10,13H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAZLRJKPLKTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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